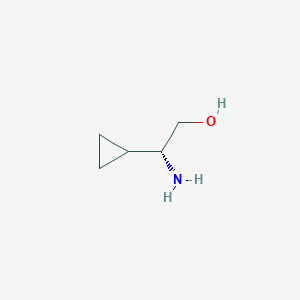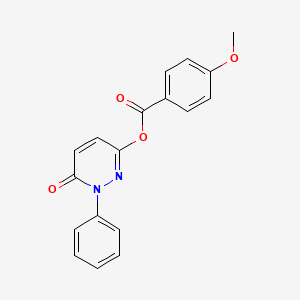![molecular formula C18H21FN4OS B2919831 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 2097867-93-9](/img/structure/B2919831.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinazolinone , a heterocyclic compound that has a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The quinazoline skeleton is considered an important pharmacophore in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinazolinones and quinazolines are typically synthesized through various methods involving the reaction of anthranilic acid, isatoic anhydride, or 2-aminobenzyl alcohol with carboxylic acids, carboxylic esters, or isocyanates .Molecular Structure Analysis
The compound contains a quinazolinone core, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic while the other contains two nitrogen atoms . It also has a dimethylamino group and a fluorophenylsulfanyl group attached to it.科学的研究の応用
Structural and Physical Properties
Research on compounds with structures similar to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide focuses on understanding their structural aspects and properties. For instance, the study of amide-containing isoquinoline derivatives has shed light on the formation of gels and crystalline solids upon interaction with different acids, highlighting the importance of molecular structure in determining physical properties and potential applications in materials science (Karmakar, Sarma, & Baruah, 2007).
Fluorescence and Sensing Applications
Compounds related to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide have been studied for their fluorescent properties, leading to potential applications in sensing technologies. Europium(III) complexes, for example, have been designed as fluorescent pH probes, demonstrating high sensitivity to pH changes in neutral aqueous solutions and potential for in vivo applications (Zhang et al., 2011).
Antimicrobial and Anticancer Activity
The structural framework of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide lends itself to exploration in medicinal chemistry. Related molecules have shown promising antimicrobial and anticancer activities, suggesting potential for the development of new therapeutic agents. For instance, certain sulfonamide derivatives have exhibited significant anticancer activity against breast and colon cancer cell lines, underscoring the potential of structurally similar compounds in oncology research (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Chemotherapeutic Value and Mechanisms
Another aspect of research on compounds structurally related to N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide includes investigating their mechanisms of action in cancer treatment. For example, the T-Type Ca2+ channel blocker KYS05090 has shown potential chemotherapeutic value in treating lung cancer, inducing autophagy and apoptosis-mediated cell death through mechanisms involving reactive oxygen species (ROS) generation and glucose uptake inhibition (Rim et al., 2014).
特性
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4OS/c1-23(2)18-20-10-12-9-14(5-8-16(12)22-18)21-17(24)11-25-15-6-3-13(19)4-7-15/h3-4,6-7,10,14H,5,8-9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXZNBGZEJKFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

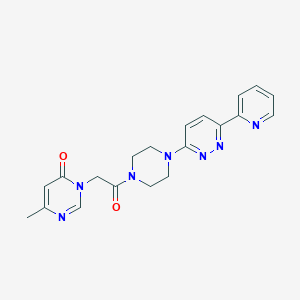
![(3As,5S,7aS)-4-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B2919750.png)
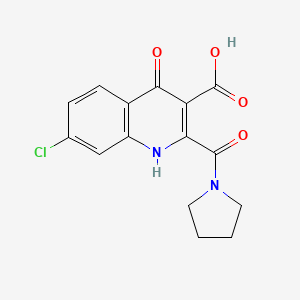
![5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2919752.png)
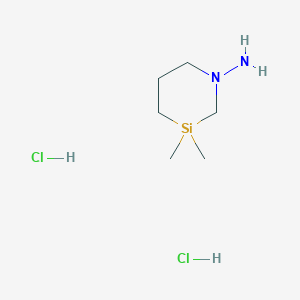
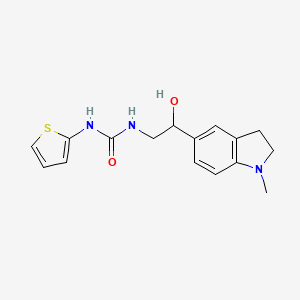
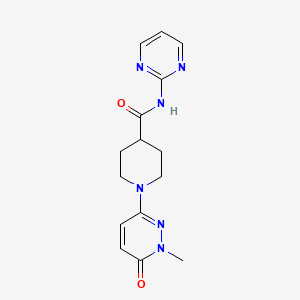

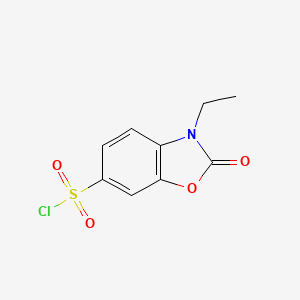
![N-(7-oxaspiro[3.5]nonan-1-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2919764.png)
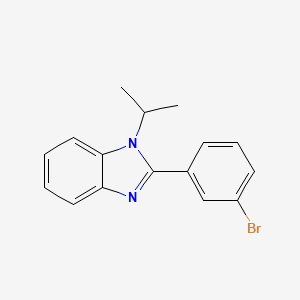
![2-(2-fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2919766.png)
